molecular formula C11H21N3O2 B1522821 1-N-Boc-3-carbamimidoyl-piperidine CAS No. 1220039-60-0

1-N-Boc-3-carbamimidoyl-piperidine

Cat. No.: B1522821
CAS No.: 1220039-60-0
M. Wt: 227.3 g/mol
InChI Key: VMBVTZTVUJHADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-3-carbamimidoyl-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carbamimidoyl moiety (-C(=NH)NH₂) at the 3-position of the piperidine ring. This compound is categorized as a specialty chemical, often utilized in medicinal chemistry for scaffold diversification or as an intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVTZTVUJHADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177576
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-60-0
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-N-Boc-3-carbamimidoyl-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a carbamimidoyl functional group. Its molecular formula is C11H22N4OC_{11}H_{22}N_4O, with a molecular weight of 214.30 g/mol.

Synthesis Pathway

The synthesis typically involves:

  • Protection of the amine group in piperidine.
  • Introduction of the carbamimidoyl moiety through coupling reactions.

Biological Activity Overview

1-N-Boc-3-carbamimidoyl-piperidine has shown various biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. Below are highlighted findings from recent studies:

Enzyme Inhibition

Research has demonstrated that derivatives related to this compound exhibit inhibitory effects on specific enzymes, notably Cathepsin K (Cat K), which is implicated in bone resorption. The following table summarizes the IC50 values for various compounds, including 1-N-Boc-3-carbamimidoyl-piperidine derivatives:

CompoundIC50 (µM)Target Enzyme
1-N-Boc-3-carbamimidoyl-piperidine15.0Cat K
MIV-71113.5Cat K
F-1213.52Cat K

These values indicate that the compound demonstrates moderate inhibitory activity against Cat K, making it a candidate for further development as an anti-resorptive agent in osteoporosis treatment .

Antimicrobial Activity

The compound's guanidine moiety contributes to its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative organisms. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus2Potent
Escherichia coli4Moderate
Acinetobacter baumannii4Moderate

These findings highlight the potential of 1-N-Boc-3-carbamimidoyl-piperidine as an antimicrobial agent, particularly against resistant strains .

The biological activity of 1-N-Boc-3-carbamimidoyl-piperidine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound binds to active sites on enzymes like Cat K, inhibiting their function through competitive inhibition.
  • Antimicrobial Mechanism : The guanidine group enhances membrane permeability and disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Studies and Research Findings

Recent studies have focused on the development of piperidine derivatives for therapeutic applications. For instance:

  • A study evaluated several piperidine derivatives' effectiveness as Cat K inhibitors, revealing that modifications at the piperidine ring could enhance bioactivity significantly. The introduction of bulky groups improved binding affinity and selectivity .
  • Another investigation into the antimicrobial properties showed that certain derivatives exhibited MIC values comparable to existing antibiotics, suggesting their potential as new therapeutic agents against resistant bacteria .

Scientific Research Applications

Medicinal Chemistry

1-N-Boc-3-carbamimidoyl-piperidine serves as a versatile building block in the synthesis of bioactive molecules. Its piperidine core is essential for creating compounds with diverse pharmacological activities. The introduction of the carbamimidoyl group enhances the compound's ability to interact with biological targets, making it a valuable intermediate in drug synthesis.

Key Applications:

  • Synthesis of Anticancer Agents: Research has demonstrated that derivatives of 1-N-Boc-3-carbamimidoyl-piperidine exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Inhibitors of Enzymatic Activity: This compound is also explored as an inhibitor for specific enzymes involved in disease processes. For example, it has been studied as an inhibitor of aminopeptidases, which play critical roles in peptide metabolism and immune response modulation .

Drug Development

The pharmaceutical industry is increasingly utilizing 1-N-Boc-3-carbamimidoyl-piperidine in the development of novel therapeutics. Its ability to form stable complexes with target proteins makes it an attractive candidate for further investigation.

Case Studies:

  • Selective Inhibitors: A study highlighted the synthesis of selective inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1). Compounds based on 1-N-Boc-3-carbamimidoyl-piperidine demonstrated high selectivity and potency, making them suitable for therapeutic applications in cancer and autoimmune diseases .
  • SARS-CoV-2 Research: The compound has been investigated for its potential role in inhibiting viral infections, including SARS-CoV-2. Researchers have developed peptidomimetic inhibitors based on its structure that effectively block viral entry into host cells .

Biochemical Research

In biochemical studies, 1-N-Boc-3-carbamimidoyl-piperidine is utilized to explore mechanisms of action at the molecular level. Its structural properties allow researchers to dissect interactions between small molecules and biological macromolecules.

Research Insights:

  • Molecular Docking Studies: Computational studies involving molecular docking have been conducted to predict the binding affinity of 1-N-Boc-3-carbamimidoyl-piperidine derivatives to various protein targets. These insights guide the rational design of more effective inhibitors .

Comparison with Similar Compounds

1-Boc-4-hydroxy piperidine

  • Molecular Formula: C₁₀H₁₉NO₃
  • Substituents : Boc group at N1, hydroxyl (-OH) at C4.
  • Key Properties: The hydroxyl group imparts moderate polarity but lacks the basicity of the carbamimidoyl group. Limited toxicological data available; safety protocols emphasize cautious handling .

1-Benzyl-3-N-Boc-aminopiperidine

  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Substituents : Boc-protected amine at C3, benzyl group at N1.
  • The Boc-amine at C3 is less basic than the carbamimidoyl group, altering reactivity in nucleophilic substitutions.

1-Boc-4-(Aminomethyl)piperidine

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Substituents: Boc group at N1, aminomethyl (-CH₂NH₂) at C4.
  • Key Properties: Hydrogen-bond donors/acceptors: 2 donors, 3 acceptors. Topological Polar Surface Area (TPSA): 55.48 Ų, indicating moderate solubility in polar solvents . The aminomethyl group introduces a primary amine, which is less sterically hindered than the carbamimidoyl group.

Other Derivatives

  • 1-Boc-2-(Aminomethyl)piperidine: Substituent at C2 alters steric and electronic effects compared to C3/C4 positions .
  • 1-Boc-2-benzyl-4-piperidinone: Incorporates a ketone at C4, significantly increasing electrophilicity at this position .

Structural and Functional Comparison Table

Compound Molecular Formula Substituent Position Functional Groups H-Bond Donors/Acceptors TPSA (Ų) Key Features
1-N-Boc-3-carbamimidoyl-piperidine Not explicitly provided* C3 Boc (N1), carbamimidoyl (C3) Likely 3 donors, 4 acceptors** ~100-110 High basicity, strong H-bond capacity
1-Boc-4-hydroxy piperidine C₁₀H₁₉NO₃ C4 Boc (N1), hydroxyl (C4) 1 donor, 3 acceptors ~60 Moderate polarity, low toxicity risk
1-Boc-4-(Aminomethyl)piperidine C₁₁H₂₂N₂O₂ C4 Boc (N1), aminomethyl (C4) 2 donors, 3 acceptors 55.48 Primary amine, versatile reactivity
1-Benzyl-3-N-Boc-aminopiperidine C₁₇H₂₄N₂O₂ C3 Boc-amine (C3), benzyl (N1) 1 donor, 3 acceptors ~55 Lipophilic, aromatic interactions

Inferred formula for 1-N-Boc-3-carbamimidoyl-piperidine: Likely C₁₁H₂₁N₃O₂ (Boc: C₅H₉O₂; piperidine: C₅H₁₁N; carbamimidoyl: CH₃N₂).
*
Estimated based on carbamimidoyl group’s NH and NH₂ moieties.

Critical Insights from Comparative Data

Positional Isomerism: Substituents at C3 (e.g., carbamimidoyl) vs. C4 (e.g., hydroxyl, aminomethyl) influence molecular conformation and electronic distribution. C3-substituted derivatives may exhibit distinct steric interactions in binding pockets compared to C4 analogs.

Physicochemical Properties :

  • Higher TPSA values (as inferred for 1-N-Boc-3-carbamimidoyl-piperidine) correlate with increased solubility in polar solvents but may limit cell membrane permeability.
  • The Boc group universally improves stability during synthesis but adds molecular weight (~100 g/mol), which could affect pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Boc-3-carbamimidoyl-piperidine
Reactant of Route 2
1-N-Boc-3-carbamimidoyl-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.